molecular formula C12H16O3 B8772984 Methyl 2-hydroxy-2-(4-propan-2-ylphenyl)acetate

Methyl 2-hydroxy-2-(4-propan-2-ylphenyl)acetate

Cat. No.: B8772984
M. Wt: 208.25 g/mol
InChI Key: HDNMOOPTGUTCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-2-(4-propan-2-ylphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group and a propan-2-ylphenyl group attached to the acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-2-(4-propan-2-ylphenyl)acetate typically involves the esterification of 2-hydroxy-2-(4-propan-2-ylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 2-hydroxy-2-(4-propan-2-ylphenyl)acetate

InChI

InChI=1S/C12H16O3/c1-8(2)9-4-6-10(7-5-9)11(13)12(14)15-3/h4-8,11,13H,1-3H3

InChI Key

HDNMOOPTGUTCBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-isopropylmandelic acid (17 g) in methanol (150 ml) was added Dowex-50X-400® and the mixture was refluxed for 4 hours. After cooling it was filtered through Celite® and the filtrate was evaporated to give a syrupy residue of methyl 4-isopropylmandelate (18.9 g), which solidified upon storing at room temperature.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

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